molecular formula C₃₉H₄₉NO₁₅ B1147139 Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr CAS No. 71245-66-4

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr

Cat. No. B1147139
CAS RN: 71245-66-4
M. Wt: 771.8
InChI Key:
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Description

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside is a biomedical compound . It is a benzyl derivative of 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside . It has been extensively researched for its capacity to effectively impede designated enzymes or intricately engage specific receptors .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside in 1,2-dichloroethane in the presence of mercuric bromide and molecular sieves . This reaction provides a crystalline benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside .


Molecular Structure Analysis

The empirical formula of this compound is C21H31NO11 . Its molecular weight is 473.47 .


Chemical Reactions Analysis

The compound demonstrates profound efficacy in the research of phenomena governed by β-D-galactopyranoside moieties . It has been found to be effective in impeding specific enzymes .


Physical And Chemical Properties Analysis

The compound is available in powder form . It is stored at temperatures of -20°C .

Mechanism of Action

The compound’s mechanism of action is believed to be related to its ability to selectively impede specific enzymes implicated in bacterial cell wall formation .

Future Directions

The compound is extensively utilized in biomedical research, particularly in studying the intricate interplay of carbohydrates with drugs and diseases . Its potential therapeutic properties make it a subject of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr] involves the protection of the hydroxyl groups of D-galactose, followed by the formation of the acetamido group and the benzyl group. The propenyl group is then introduced, followed by the deprotection of the hydroxyl groups and the final benzyl protection.", "Starting Materials": [ "D-galactose", "Benzyl chloride", "Acetic anhydride", "Sodium acetate", "Propenyl magnesium bromide", "Acetamide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Protection of D-galactose hydroxyl groups with acetic anhydride and sodium acetate", "Formation of acetamido group with acetamide and hydrochloric acid", "Formation of benzyl group with benzyl chloride and sodium hydroxide", "Introduction of propenyl group with propenyl magnesium bromide", "Deprotection of hydroxyl groups with methanol and hydrochloric acid", "Final benzyl protection with benzyl chloride and sodium hydroxide", "Purification with chloroform" ] }

CAS RN

71245-66-4

Product Name

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr

Molecular Formula

C₃₉H₄₉NO₁₅

Molecular Weight

771.8

Origin of Product

United States

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